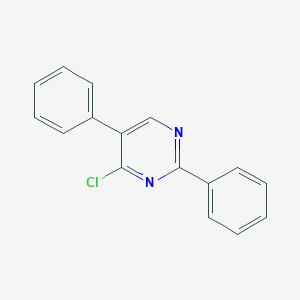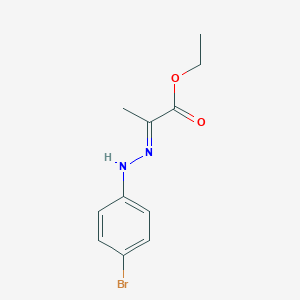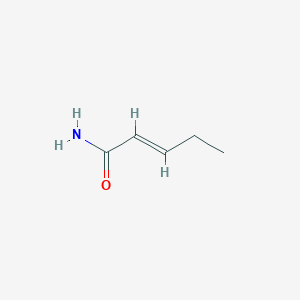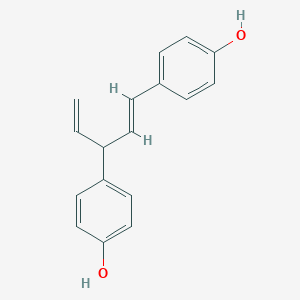![molecular formula C21H25N3O4S B231856 (NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide CAS No. 17173-09-0](/img/structure/B231856.png)
(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a synthetic molecule that has been developed for scientific research purposes. It has potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of ((NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins by binding to them and preventing their normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide are not well-known. However, it is believed to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of ((NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is its potential applications in various scientific research fields. However, its use in lab experiments is limited by its high cost and complex synthesis method.
Orientations Futures
There are several future directions for the research and development of ((NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide. These include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Evaluation of the potential therapeutic effects of the compound in the treatment of various diseases.
4. Investigation of the compound's potential applications in drug discovery and development.
5. Exploration of the compound's potential applications in other scientific research fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, ((NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a synthetic molecule that has potential applications in various scientific research fields. Its synthesis method is complex, and its biochemical and physiological effects are not well-known. However, it has potential therapeutic effects in the treatment of various diseases, and there are several future directions for its research and development.
Méthodes De Synthèse
The synthesis of ((NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide involves a multi-step process that requires advanced organic chemistry techniques. The compound is synthesized by reacting 6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-one with benzenesulfonyl chloride in the presence of a base. The resulting product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
The compound has potential applications in various scientific research fields, including biochemistry, pharmacology, and medicine. It can be used as a tool to study the mechanisms of action of various enzymes and proteins. It can also be used to develop new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
17173-09-0 |
|---|---|
Formule moléculaire |
C21H25N3O4S |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C21H25N3O4S/c25-29(26,18-6-2-1-3-7-18)22-20-9-5-4-8-19(20)21(23-10-14-27-15-11-23)24-12-16-28-17-13-24/h1-9H,10-17H2/b22-20- |
Clé InChI |
PLKYKGDYPDCPKY-XDOYNYLZSA-N |
SMILES isomérique |
C1COCCN1C(=C\2C=CC=C/C2=N/S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
SMILES |
C1COCCN1C(=C2C=CC=CC2=NS(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
SMILES canonique |
C1COCCN1C(=C2C=CC=CC2=NS(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Synonymes |
(NE)-N-[6-(dimorpholin-4-ylmethylidene)-1-cyclohexa-2,4-dienylidene]be nzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)




![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)






![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)
